molecular formula C13H13Cl2NO B1602584 [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride CAS No. 1171023-50-9

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride

Cat. No.: B1602584
CAS No.: 1171023-50-9
M. Wt: 270.15 g/mol
InChI Key: VFEWZXLNJNKEEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride typically involves the reaction of 4-chlorophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylmethylamines and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Bromophenoxy)Phenyl]Methylamine Hydrochloride
  • [3-(4-Fluorophenoxy)Phenyl]Methylamine Hydrochloride
  • [3-(4-Methylphenoxy)Phenyl]Methylamine Hydrochloride

Uniqueness

Compared to similar compounds, [3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the chlorine atom in the phenoxy group influences its chemical behavior and interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWZXLNJNKEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590029
Record name 1-[3-(4-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171023-50-9
Record name 1-[3-(4-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-Chlorophenoxy)phenyl]methylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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